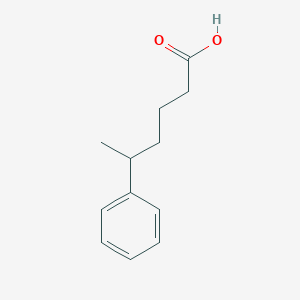

5-phenylhexanoic Acid

Übersicht

Beschreibung

5-Phenylhexanoic Acid: is an organic compound with the molecular formula C12H16O2. It is a type of arylalkanoic acid, characterized by a phenyl group attached to a hexanoic acid chain. This compound is known for its applications in various fields, including chemistry and biology.

Wirkmechanismus

Target of Action

5-Phenylhexanoic Acid, also known as Benzenehexanoic acid , is an arylalkanoic acid It’s structurally similar compound, 5-phenylpentanoic acid, interacts with aromatic-amino-acid aminotransferase . This enzyme plays a crucial role in the metabolism of aromatic amino acids.

Mode of Action

Phenolic compounds are known to interact with proteins, potentially altering their structure and function .

Biochemical Pathways

For instance, they can be metabolized to yield pyruvic acid, acetyl-CoA, leading to the production of acetic acid, butyric acid, and hexanoic acid .

Pharmacokinetics

It’s predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . Its lipophilicity, as indicated by its Log Po/w (iLOGP) value, is 2.02 , suggesting it may have good bioavailability.

Result of Action

It’s structurally similar compound, 6-phenylhexanoic acid, has been used as a model compound to investigate the effects of chromophore orientation and molecular conformation on surface-enhanced raman scattering based on metal nanostructures .

Biochemische Analyse

Biochemical Properties

5-Phenylhexanoic Acid is known to interact with various enzymes, proteins, and other biomolecules. It is part of the class of phenolic compounds, which are known to exhibit various biological activities such as antimicrobial, antioxidant, and anti-inflammatory properties

Cellular Effects

This compound has been shown to have protective effects against endoplasmic reticulum (ER) stress-induced neuronal cell death . It has been suggested that these compounds, including this compound, can prevent the aggregation of certain proteins, thereby protecting cells against ER stress .

Molecular Mechanism

It is known that phenolic compounds, including this compound, can act as nucleophiles, competing with oxygen in certain reactions . This leads to the formation of oximes in an essentially irreversible process as the adduct dehydrates .

Temporal Effects in Laboratory Settings

It is known that phenolic compounds, including this compound, can have varying effects over time, depending on factors such as stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

There is currently limited information available on the dosage effects of this compound in animal models .

Metabolic Pathways

This compound is likely involved in the metabolic pathways of phenolic compounds. These compounds are known to be biosynthesized by the shikimic acid pathway in plants .

Subcellular Localization

The prediction of protein subcellular localization is of great relevance for proteomics research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 5-Phenylhexanoic Acid can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of benzene with hexanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful temperature control to avoid side reactions.

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of phenylhexenoic acid. This process involves the use of a palladium or platinum catalyst under high pressure and temperature conditions to achieve the desired product with high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 5-Phenylhexanoic Acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form phenylhexanoic acid derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens in the presence of a Lewis acid for halogenation.

Major Products:

Oxidation: Phenylhexanoic acid derivatives.

Reduction: 5-Phenylhexanol.

Substitution: Nitro, sulfo, or halo derivatives of this compound.

Wissenschaftliche Forschungsanwendungen

5-Phenylhexanoic Acid has several applications in scientific research:

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs targeting specific metabolic pathways.

Vergleich Mit ähnlichen Verbindungen

5-Phenylvaleric Acid: Similar structure but with a shorter carbon chain.

7-Phenylheptanoic Acid: Similar structure but with a longer carbon chain.

4-Phenylbutyric Acid: Similar structure but with a shorter carbon chain.

Uniqueness: 5-Phenylhexanoic Acid is unique due to its specific chain length, which influences its physical and chemical properties. This makes it particularly useful in studies involving surface-enhanced Raman scattering and metabolic pathway investigations.

Biologische Aktivität

5-Phenylhexanoic acid (C12H16O2) is an organic compound classified as an arylalkanoic acid, characterized by a phenyl group attached to a hexanoic acid backbone. This compound has garnered attention due to its diverse biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. This article delves into the biological activity of this compound, exploring its biochemical interactions, pharmacokinetics, and potential therapeutic applications.

Chemical Structure and Properties

This compound exhibits a unique structure that influences its biological activity. The presence of the phenyl group enhances hydrophobic interactions, while the carboxylic acid functional group facilitates hydrogen bonding with biological molecules. This dual functionality allows the compound to interact with various enzymes and proteins within cellular environments.

1. Interaction with Biomolecules:

this compound is known to interact with proteins and enzymes, potentially altering their structure and function. This interaction is crucial for its biological effects, including:

- Antioxidant Activity: The compound can act as a nucleophile, competing with oxygen in oxidative reactions, thereby protecting cells from oxidative stress.

- Anti-inflammatory Effects: It has been shown to exhibit protective effects against endoplasmic reticulum (ER) stress-induced neuronal cell death, suggesting a role in neuroprotection.

2. Metabolic Pathways:

The metabolic pathways involving this compound are significant for understanding its biological effects. It can be metabolized to yield pyruvic acid and acetyl-CoA, leading to the production of various short-chain fatty acids like acetic and butyric acids. These metabolites may contribute to its overall biological activity.

Pharmacokinetics

This compound is predicted to have high gastrointestinal absorption and is likely capable of permeating the blood-brain barrier. This property enhances its potential as a therapeutic agent for neurological conditions. The compound's pharmacokinetic profile suggests it could be effective in treating diseases associated with oxidative stress and inflammation.

Antimicrobial Properties

Research has indicated that this compound possesses antimicrobial properties. It can inhibit the growth of various bacterial strains, making it a candidate for further studies in antimicrobial therapy.

Antioxidant Activity

The antioxidant capacity of this compound has been demonstrated through various in vitro studies. It effectively scavenges free radicals and reduces oxidative damage in cellular models.

Neuroprotective Effects

In laboratory settings, this compound has shown protective effects against neuronal cell death induced by ER stress. This suggests potential applications in neurodegenerative diseases where ER stress plays a pivotal role.

Case Studies

Case Study 1: Neuroprotection

A study evaluated the neuroprotective effects of this compound on neuronal cell lines subjected to ER stress. Results indicated that treatment with the compound significantly reduced cell death compared to untreated controls, highlighting its potential therapeutic role in neurodegenerative conditions.

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial activity of this compound against various pathogens. The findings revealed that the compound inhibited bacterial growth effectively at certain concentrations, suggesting its utility in developing new antimicrobial agents.

Eigenschaften

IUPAC Name |

5-phenylhexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-10(6-5-9-12(13)14)11-7-3-2-4-8-11/h2-4,7-8,10H,5-6,9H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNGOCTGYZKLPOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(=O)O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.